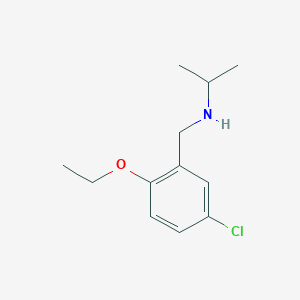![molecular formula C20H23N5O B275902 N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine](/img/structure/B275902.png)
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, BRL-37344. It is a selective β3-adrenergic receptor agonist that has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine involves its binding to the β3-adrenergic receptor. This binding activates a signaling cascade that leads to increased thermogenesis, lipolysis, and glucose uptake in various tissues. The precise mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine are diverse and include increased thermogenesis, lipolysis, and glucose uptake in various tissues. These effects have been studied in a range of animal models and have shown promise for the treatment of obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine in lab experiments is its selectivity for the β3-adrenergic receptor. This allows researchers to study the effects of β3-adrenergic receptor activation without the confounding effects of activation of other adrenergic receptors. One limitation of this compound is its relatively short half-life, which can make dosing and timing of experiments challenging.
Orientations Futures
There are many potential future directions for research involving N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine. One area of interest is the potential use of this compound as a treatment for obesity and type 2 diabetes. Other potential areas of research include the role of the β3-adrenergic receptor in cardiovascular function and the effects of β3-adrenergic receptor activation on immune function.
Conclusion:
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine is a selective β3-adrenergic receptor agonist that has been extensively studied for its potential use in scientific research. Its biochemical and physiological effects have been shown to have promise for the treatment of obesity and type 2 diabetes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of research.
Méthodes De Synthèse
The synthesis of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine involves a multi-step process that begins with the reaction of 3-bromobenzyl bromide with sodium azide to produce 3-azidobenzyl bromide. This compound is then reacted with 4-(cyclohexylamino)phenol in the presence of a palladium catalyst to produce the desired product.
Applications De Recherche Scientifique
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine has been used extensively in scientific research as a tool to study the β3-adrenergic receptor. This receptor is involved in a range of physiological processes, including thermogenesis, lipolysis, and glucose homeostasis. The use of BRL-37344 has allowed researchers to better understand the role of this receptor in these processes.
Propriétés
Nom du produit |
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine |
|---|---|
Formule moléculaire |
C20H23N5O |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclohexanamine |
InChI |
InChI=1S/C20H23N5O/c1-3-9-17(10-4-1)21-15-16-8-7-13-19(14-16)26-20-22-23-24-25(20)18-11-5-2-6-12-18/h2,5-8,11-14,17,21H,1,3-4,9-10,15H2 |
Clé InChI |
YWDCFDKZYUBKBN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
SMILES canonique |
C1CCC(CC1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol](/img/structure/B275820.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B275821.png)
methanamine](/img/structure/B275822.png)
![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275823.png)
![{2-Bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B275824.png)
![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275828.png)
![2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol](/img/structure/B275830.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine](/img/structure/B275831.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B275834.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275835.png)

methanamine](/img/structure/B275839.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275842.png)
![[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B275843.png)